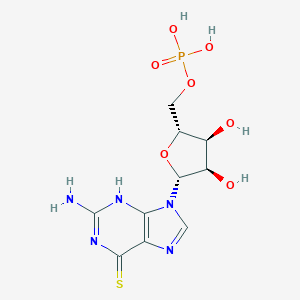
2-(4-辛基苯乙基)-芬戈莫德
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Octylphenethyl)-fingolimod is a synthetic compound known for its significant role in medical and biological research.
科学研究应用
2-(4-Octylphenethyl)-fingolimod has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of multiple sclerosis and in preventing organ transplant rejection due to its immunosuppressive properties
Industry: Employed in the development of new pharmaceuticals and therapeutic agents
作用机制
Target of Action
The primary targets of 2-(4-Octylphenethyl)-fingolimod are yet to be identified. It is known that bioactive metabolites can influence cellular adhesion and migration via various signaling pathways .
Mode of Action
It is suggested that the compound might interact with key cell adhesion surface receptor sites
Biochemical Pathways
The compound might affect adhesion and movement, and their role in gene expression . More research is required to understand the specific pathways influenced by this compound.
Result of Action
It is suggested that the compound might have anti-inflammatory and anticancer (antiproliferative) effects . .
生化分析
Biochemical Properties
2-(4-Octylphenethyl)-fingolimod plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as a substrate for sphingosine kinase, which phosphorylates the compound to produce a potent agonist for sphingosine-1-phosphate (S1P) receptors . These interactions are essential for modulating immune responses and cellular signaling pathways.
Cellular Effects
The effects of 2-(4-Octylphenethyl)-fingolimod on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with S1P receptors affects lymphocyte trafficking, thereby reducing lymphocyte egress from lymphoid organs . This modulation is critical for its immunosuppressive properties.
Molecular Mechanism
At the molecular level, 2-(4-Octylphenethyl)-fingolimod exerts its effects through binding interactions with biomolecules. It acts as an agonist at S1P receptors (S1P1, S1P3, S1P4, and S1P5), leading to the internalization and degradation of these receptors . This action results in the inhibition of lymphocyte egress and modulation of immune responses. Additionally, the compound inhibits cytosolic phospholipase A2 activity, further contributing to its immunomodulatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Octylphenethyl)-fingolimod change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the phosphorylated form of the compound remains stable and retains its activity over extended periods . Long-term exposure to the compound has been observed to sustain its immunosuppressive effects in vitro and in vivo.
Dosage Effects in Animal Models
The effects of 2-(4-Octylphenethyl)-fingolimod vary with different dosages in animal models. At lower doses, the compound effectively modulates immune responses without significant adverse effects. Higher doses may lead to toxic effects, including bradycardia and lymphopenia . These threshold effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
2-(4-Octylphenethyl)-fingolimod is involved in several metabolic pathways. It is metabolized by sphingosine kinase to produce its active phosphorylated form, which interacts with S1P receptors . The compound’s metabolism also involves interactions with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination .
Transport and Distribution
The transport and distribution of 2-(4-Octylphenethyl)-fingolimod within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with the sphingosine transporter Abcb1 and the leukotriene C4 transporter Abcc1 facilitates its cellular uptake and distribution . These interactions are essential for its localization and accumulation in target tissues.
Subcellular Localization
2-(4-Octylphenethyl)-fingolimod exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it undergoes phosphorylation and interacts with S1P receptors . This subcellular targeting is facilitated by post-translational modifications and targeting signals that direct the compound to specific compartments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Octylphenethyl)-fingolimod involves multiple steps, starting from the modification of a natural immunosuppressant, ISP-1. The process includes the alkylation of phenyl rings and subsequent amination to introduce the amino group . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .
化学反应分析
Types of Reactions
2-(4-Octylphenethyl)-fingolimod undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the phenyl rings.
Reduction: Used to reduce any oxidized intermediates back to the desired state.
Substitution: Commonly occurs on the phenyl rings, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties .
相似化合物的比较
Similar Compounds
ISP-1: The natural immunosuppressant from which 2-(4-Octylphenethyl)-fingolimod is derived.
FTY720: Another synthetic analog with similar immunosuppressive properties.
Uniqueness
What sets 2-(4-Octylphenethyl)-fingolimod apart is its enhanced potency and specificity for S1P receptors, making it more effective in lower doses compared to its analogs .
属性
IUPAC Name |
2-amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(16-14-12-10-8-6-4-2)22-23-33(34)25-26-35(36,28-37)29-38/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVJMONXMLQUEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCCCCCCC)CCC(CO)(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H57NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851039-25-3 |
Source


|
| Record name | 2-(4-Octylphenethyl)-fingolimod | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7GL7FBD9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
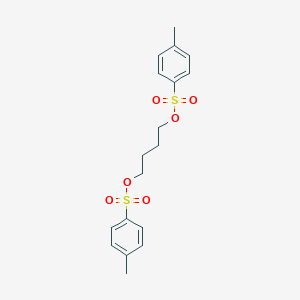
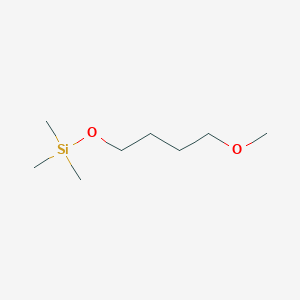
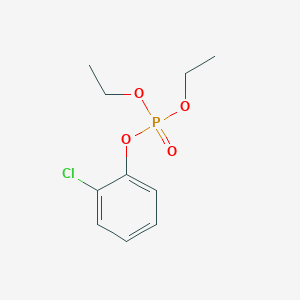



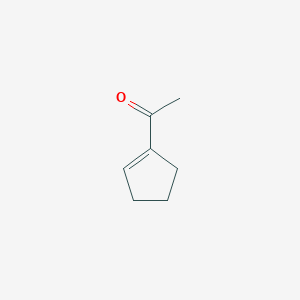
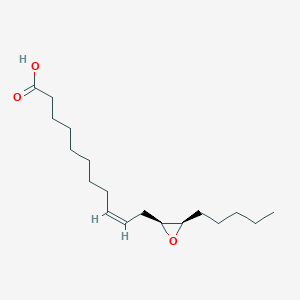
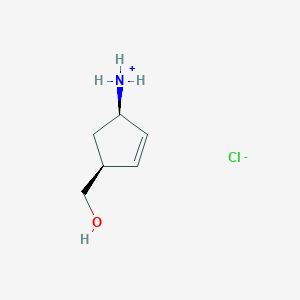
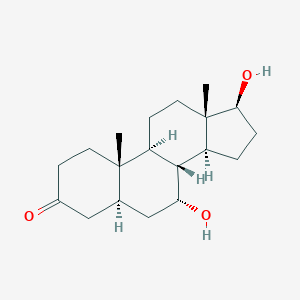
![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)

